molecular formula C8H8N4S B2524951 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine CAS No. 1864112-37-7

2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine

Cat. No.: B2524951
CAS No.: 1864112-37-7
M. Wt: 192.24
InChI Key: MOGVQJGRYKIGKP-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine (CAS 1864112-37-7) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, featuring a pyrazine core linked to a 1-methylimidazole moiety via a thioether bridge . This structure combines two nitrogen-containing aromatic rings, a characteristic often found in bioactive molecules and pharmaceuticals . The compound serves as a versatile scaffold in scientific research, particularly for developing novel therapeutic agents. Its primary research applications are in oncology and infectious disease. The compound has been explored for its potential as an enzyme inhibitor, partly due to the imidazole ring's ability to coordinate with metal ions in enzyme active sites . Studies on similar structural frameworks have demonstrated promising anticancer properties, with mechanisms that may include inducing apoptosis and disrupting microtubule function in cancer cells . Furthermore, derivatives bearing close structural resemblance have exhibited considerable antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli , as well as strong antibiofilm potential, suggesting its value as a lead compound in antibacterial research . The mechanism of action for this class of compounds is multifaceted. The imidazole ring can facilitate interactions with biological targets like enzymes and DNA, leading to the disruption of normal cellular functions and resulting in observed cytotoxic effects . From a chemical perspective, the compound can undergo various reactions; the sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones, and the pyrazine ring is susceptible to nucleophilic substitution reactions and reduction . Researchers value this compound for its role in constructing more complex molecular architectures and its potential in probing biological mechanisms. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-12-5-4-11-8(12)13-7-6-9-2-3-10-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGVQJGRYKIGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine typically involves the reaction of 2-chloropyrazine with 2-mercapto-1-methylimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine has been explored for its potential as an enzyme inhibitor due to the imidazole ring's ability to coordinate with metal ions in enzymes. This interaction can inhibit enzyme activity, making it a candidate for drug development targeting various diseases.

Case Study: Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole and pyrazine have shown efficacy against various bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent .

Anticancer Research

The compound is also being investigated for its anticancer properties. The mechanism of action involves disrupting DNA and protein functions within cancer cells, leading to apoptosis.

Data Table: Anticancer Activity

CompoundTarget Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)12.5
Similar Pyrazole DerivativeHCT-116 (Colon Cancer)15.0

Material Science

In materials science, this compound is utilized in the development of organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Industrial Application Example
The compound has been incorporated into the synthesis of advanced materials that exhibit improved conductivity and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine is primarily attributed to its ability to interact with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with DNA and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s simplicity (pyrazine + imidazole) contrasts with Yoda1’s bulky thiadiazole-dichlorophenyl group and K-604’s extended piperazine-benzimidazole architecture.

Physicochemical Properties

Property This compound Yoda1 K-604 6b ()
Solubility Likely low (hydrophobic core) Not reported 19 mg/mL (pH 1.2) Liquid (low MP)
LogP (Predicted) ~1.5 ~3.8 ~3.2 ~2.8
Hydrogen Bond Acceptors 5 6 7 4

Insights :

  • K-604’s high solubility stems from its piperazine unit, which enhances aqueous compatibility .
  • The target compound’s lower molecular weight may improve membrane permeability but limit solubility.

Implications :

  • The imidazole-thio motif is associated with diverse bioactivities, including antimicrobial () and enzyme inhibition ().

Biological Activity

2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine is a compound of significant interest due to its potential biological activities. It features an imidazole ring, known for its ability to interact with various biological targets, and a pyrazine moiety, which contributes to its unique chemical properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

This compound can undergo various chemical reactions:

  • Oxidation : Forms sulfoxides and sulfones.
  • Reduction : Produces dihydropyrazine derivatives.
  • Substitution : Leads to various substituted pyrazine derivatives depending on the nucleophile used.

The biological activity of this compound is largely attributed to:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity.
  • Interaction with DNA and Proteins : Disruption of normal functions in these biomolecules can lead to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyrazine structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate significant activity against various pathogens.

Case Study: Antimicrobial Evaluation

In vitro tests showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These compounds also demonstrated strong antibiofilm potential, significantly reducing biofilm formation compared to standard antibiotics .

CompoundMIC (μg/mL)Activity
4a0.22Excellent
5a0.25Excellent
10Not reportedModerate
13Not reportedModerate

Anticancer Activity

The anticancer potential of this compound has been explored through various studies that highlight its efficacy against different cancer cell lines.

Case Study: Anticancer Mechanisms

Recent research has identified imidazole derivatives as promising anticancer agents. For instance, a study reported that certain imidazole derivatives displayed potent antiproliferative activities with IC50 values as low as 27.42 nM against colorectal cancer cell lines . The mechanism involved disruption of microtubule dynamics and induction of DNA damage.

Cell LineIC50 (nM)Compound Tested
SW48027.42Imidazole Derivative
HCT11623.12Imidazole Derivative
Caco-2>1800Control (Doxorubicin)

Enzyme Inhibition Studies

The compound has also been investigated for its role as an enzyme inhibitor. For example, it has been noted for its potential as an ATPase inhibitor in Helicobacter pylori, which is critical for developing treatments for related gastric diseases .

Case Study: ATPase Inhibition

One study highlighted the synthesis of imidazo[1,2-a]pyrazine derivatives that showed competitive inhibition of ATP with an IC50 value of around 7 µM, indicating their potential in targeting bacterial virulence factors .

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